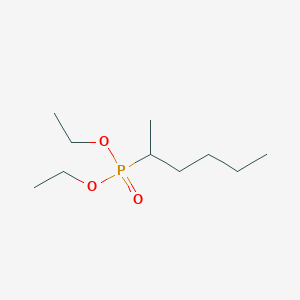

Diethyl hexan-2-ylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65514-77-4 |

|---|---|

Molecular Formula |

C10H23O3P |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

2-diethoxyphosphorylhexane |

InChI |

InChI=1S/C10H23O3P/c1-5-8-9-10(4)14(11,12-6-2)13-7-3/h10H,5-9H2,1-4H3 |

InChI Key |

QGZLEAVMGJJWIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)P(=O)(OCC)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl Hexan 2 Ylphosphonate and Phosphonate Carbanions

Phosphonate (B1237965) Carbanion Generation and Stabilization

The key to the reactivity of phosphonate esters is the ability to form a stabilized carbanion at the α-carbon position through deprotonation. The presence of the electron-withdrawing phosphonate group (P=O) sufficiently acidifies the α-protons, allowing for their removal by a suitable base.

Once generated, phosphonate carbanions exhibit dual reactivity as both bases and nucleophiles. Basicity refers to the affinity of the carbanion for a proton, while nucleophilicity describes its reactivity towards other electrophilic centers, typically carbon. masterorganicchemistry.com All nucleophiles are Lewis bases, but the terms are used to distinguish the electrophile being attacked (a proton for basicity, another atom for nucleophilicity). masterorganicchemistry.com

Phosphonate-stabilized carbanions are generally considered to be more nucleophilic but less basic when compared to their phosphonium (B103445) ylide counterparts used in the Wittig reaction. wikipedia.orgnih.govthieme-connect.com This enhanced nucleophilicity allows them to react efficiently with a broad range of electrophiles, including sterically hindered ketones that are often unreactive in Wittig reactions. nrochemistry.com The reduced basicity means that reaction conditions can often be milder, which is advantageous when working with base-sensitive substrates. chempedia.info

The nucleophilic strength of these carbanions is such that they are 10,000 to 100,000 times more reactive towards Michael acceptors than analogous phosphorus ylides. nih.gov The reactivity can, however, be influenced by the counterion present. While K⁺ and Na⁺ ions have a negligible effect on reactivity in DMSO, the presence of Li⁺ can reduce the reactivity of phosphonate-substituted ester anions by a factor of 100. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, offers several distinct advantages over the classical Wittig reaction, which uses phosphonium ylides. These differences stem directly from the differing reactivity profiles of the key carbanionic intermediates.

Phosphonate carbanions are more nucleophilic than phosphonium ylides. wikipedia.orgchempedia.infoethz.ch This heightened reactivity allows them to undergo olefination with a wider variety of carbonyl compounds, including many ketones, under less stringent conditions. alfa-chemistry.com A significant practical advantage of the HWE reaction is the nature of the phosphorus-containing byproduct. The reaction yields a dialkylphosphate salt, which is water-soluble and easily removed from the reaction mixture by a simple aqueous extraction. wikipedia.orgorganic-chemistry.orgchem-station.com This contrasts with the often-difficult separation of triphenylphosphine (B44618) oxide produced in the Wittig reaction.

| Feature | Phosphonate Carbanions (HWE) | Phosphonium Ylides (Wittig) |

|---|---|---|

| Nucleophilicity | More nucleophilic | Less nucleophilic |

| Basicity | Less basic | More basic |

| Reactivity with Ketones | Generally reactive | Often unreactive, especially with hindered ketones |

| Byproduct | Water-soluble dialkylphosphate salt | Triphenylphosphine oxide (often requires chromatography for removal) |

| Stereoselectivity | Typically high (E)-selectivity | Variable; depends on ylide stability (stabilized ylides give E-alkenes, non-stabilized ylides give Z-alkenes) |

The Horner-Wadsworth-Emmons (HWE) Olefination: Application to Phosphonate Esters

The HWE reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly α,β-unsaturated esters, with high stereocontrol. chem-station.comnumberanalytics.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

The mechanism of the HWE reaction is a well-studied process that dictates its characteristic stereochemical outcome. wikipedia.orgnih.gov

Deprotonation: The reaction begins with the deprotonation of the phosphonate ester at the α-carbon by a base (e.g., NaH, BuLi) to generate the phosphonate carbanion. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of betaine-like intermediates. wikipedia.orgethz.chnih.gov

Oxaphosphetane Formation: The betaine (B1666868) intermediates can cyclize to form a four-membered ring known as an oxaphosphetane. nrochemistry.comnih.gov The initial addition and subsequent cyclization steps are typically reversible. ethz.ch

Elimination: The oxaphosphetane intermediate collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene product and a dialkylphosphate salt. wikipedia.orgnih.gov

The HWE reaction generally favors the formation of the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This selectivity arises from thermodynamic control. The intermediates leading to the (E)-alkene are lower in energy due to reduced steric interactions compared to the intermediates that would form the (Z)-alkene. ethz.chalfa-chemistry.com The reaction can equilibrate towards the more stable trans-oxaphosphetane intermediate, which then irreversibly eliminates to give the (E)-product. wikipedia.org Factors such as increased steric bulk of the aldehyde and higher reaction temperatures can further enhance this (E)-selectivity. wikipedia.org

While the classical HWE reaction is highly reliable for producing (E)-alkenes, several modifications have been developed to achieve different outcomes or to accommodate sensitive substrates.

Still-Gennari Modification: To overcome the inherent (E)-selectivity of the HWE reaction, W. Clark Still and C. Gennari developed conditions to produce (Z)-alkenes with high stereoselectivity. wikipedia.orgnih.gov This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. wikipedia.orgchem-station.com These groups accelerate the elimination of the oxaphosphetane intermediate. wikipedia.org The reaction is run under strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF at low temperatures), which favors kinetic control. wikipedia.orgnih.gov Under these conditions, the reaction becomes less reversible, and the kinetically favored (Z)-alkene is formed preferentially. ethz.chnih.gov

Masamune-Roush Modification: For substrates that are sensitive to the strong bases (like NaH) typically used in the HWE reaction, mild conditions were developed by Masamune and Roush. wikipedia.orgnrochemistry.com These conditions utilize lithium chloride (LiCl) in the presence of a milder base, such as DBU (1,8-diazabicycloundec-7-ene) or triethylamine. wikipedia.orgchem-station.com This approach is effective for promoting the reaction with base-sensitive compounds while often maintaining high (E)-selectivity. acs.org

| Modification | Key Reagents | Primary Outcome | Typical Application |

|---|---|---|---|

| Still-Gennari | Phosphonates with electron-withdrawing groups (e.g., -OCH2CF3), KHMDS, 18-crown-6 | High (Z)-selectivity | Synthesis of (Z)-alkenes |

| Masamune-Roush | LiCl, mild amine base (e.g., DBU, triethylamine) | (E)-selectivity with mild conditions | Olefination of base-sensitive substrates |

The Horner-Wadsworth-Emmons reaction is a robust and versatile method that has found extensive application in the synthesis of complex molecules, including natural products. thieme-connect.comnumberanalytics.com Its reliability in forming carbon-carbon double bonds with predictable stereochemistry makes it suitable for constructing macrocycles, polyconjugated systems, and various functionalized intermediates. thieme-connect.comnrochemistry.com The reaction is used for carbon chain elongation and is compatible with a wide array of functional groups such as esters, nitriles, and ethers. nrochemistry.comchem-station.com

Despite its broad scope, the HWE reaction has some limitations. The stereoselectivity when reacting with ketones can be poor to modest. wikipedia.org While the Masamune-Roush conditions address base sensitivity, substrates with highly acidic protons may not be suitable as they can be deprotonated by the carbanion, preventing the desired olefination. acs.org Furthermore, extreme steric hindrance around the carbonyl group can sometimes lead to low conversion rates. thieme-connect.com In certain complex syntheses, achieving high Z-selectivity even with Still-Gennari reagents can be challenging and highly dependent on the specific substrates and conditions. nih.govacs.org

Other Key Reactions Involving Phosphonate Esters

Nucleophilic Additions and Substitutions

Phosphonate-stabilized carbanions are potent nucleophiles that readily engage in addition reactions with aldehydes and ketones. This reactivity is central to the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the synthesis of alkenes, predominantly with an E-isomeric configuration. wikipedia.orgyoutube.com The reaction commences with the deprotonation of the phosphonate to form a carbanion, which then performs a nucleophilic attack on the carbonyl carbon. wikipedia.org This process is a cornerstone in organic synthesis, allowing for the construction of carbon-carbon double bonds. nih.gov

The reactivity of these carbanions is such that they are more nucleophilic and more basic than the analogous phosphonium ylides used in the Wittig reaction. wikipedia.orgyoutube.com This enhanced reactivity allows them to react not only with aldehydes but also with ketones. organicchemistrydata.org The general mechanism involves the formation of a phosphonate carbanion, which then acts as the nucleophile. wikipedia.org

In cases where the phosphonate lacks an electron-withdrawing group, the reaction with aldehydes or ketones yields β-hydroxyphosphonates. wikipedia.org These intermediates can be subsequently converted to alkenes. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the structure of the phosphonate. For instance, the use of phosphonates with electron-withdrawing groups, such as trifluoroethyl, in conjunction with specific bases and additives, can lead to the selective formation of Z-alkenes, a modification known as the Still-Gennari protocol. wikipedia.orgyoutube.com

Furthermore, the scope of nucleophilic reactions extends to substitutions. For example, diethyl (pyrrolidin-2-yl)phosphonates can be synthesized through the addition of nucleophiles to bicyclic α-iminophosphonates. nih.gov Additionally, modular methods for attaching functionalized phosphonates to heterocycles via SNAr reactions with electrophilic heterocycles have been developed. researchgate.net

The table below summarizes the key aspects of nucleophilic reactions involving phosphonate esters.

| Reaction Type | Reactants | Key Features | Product |

| Horner-Wadsworth-Emmons | Phosphonate-stabilized carbanion, Aldehyde/Ketone | Forms predominantly E-alkenes; more reactive than Wittig reagents. wikipedia.orgyoutube.comorganicchemistrydata.org | Alkene |

| Still-Gennari Modification | Phosphonate with electron-withdrawing groups, Aldehyde/Ketone | Highly selective for Z-alkenes. wikipedia.orgyoutube.com | Z-Alkene |

| Addition to imines | Nucleophiles, Bicyclic α-iminophosphonates | Synthesis of functionalized pyrrolidine (B122466) phosphonates. nih.gov | Diethyl (pyrrolidin-2-yl)phosphonate |

| SNAr Reaction | Phosphonate nucleophile, Electrophilic heterocycle | Modular installation of phosphonate groups onto heterocycles. researchgate.net | Functionalized heterocyclic phosphonate |

Degradation Pathways and Hydrolytic Stability of Phosphonate Esters

Phosphonate esters are susceptible to degradation, primarily through hydrolysis, which can occur under both acidic and basic conditions. wikipedia.orgnih.gov The hydrolysis of these esters is a stepwise process, given the presence of two ester groups. nih.gov The cleavage of the P-O bond is the typical outcome of both acid- and base-catalyzed hydrolysis. nih.gov While the P-C bond is more resilient, it can be cleaved under more aggressive reaction conditions. wikipedia.org

The rate and efficiency of hydrolysis are influenced by several factors, including pH and the presence of certain ions. nih.gov For instance, studies on the hydrolysis of bidentate phosphites have shown that the exocyclic P–O bond is generally less stable and thus more susceptible to cleavage. acs.org Computational studies have been employed to investigate the mechanistic details of these hydrolysis reactions, including the role of stable intermediates and stereochemistry. dtic.mil

In addition to chemical hydrolysis, biological degradation pathways for organophosphorus compounds, including phosphonate esters, have been identified. nih.govresearchgate.net Enzymes such as phosphotriesterases can hydrolyze organophosphates at rates significantly faster than chemical hydrolysis. mdpi.commdpi.com These enzymatic processes often involve successive hydroxylation and hydrolysis reactions. nih.gov For example, the degradation of some organophosphate flame retardants proceeds through dealkylation, hydroxylation, and oxidation steps. nih.gov

The hydrolytic stability of phosphonate esters can be influenced by the substituents on the phosphorus atom and the ester groups. For example, electron-donating groups can slightly improve stability, whereas electron-withdrawing groups can destabilize the molecule towards hydrolysis. acs.org

The following table outlines the primary degradation pathways for phosphonate esters.

| Degradation Pathway | Conditions | Key Characteristics |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, HBr) nih.gov | Stepwise cleavage of P-O ester bonds. nih.gov |

| Basic Hydrolysis | Aqueous base | Cleavage of P-O ester bonds. wikipedia.orgnih.gov |

| Enzymatic Degradation | Presence of hydrolase enzymes mdpi.commdpi.com | Can involve hydroxylation, dealkylation, and hydrolysis. nih.gov Significantly faster than chemical hydrolysis. mdpi.com |

ortho C-H Borylation Directed by Aryl Phosphonates

A significant advancement in the functionalization of aryl phosphonates is the development of ortho C-H borylation directed by the phosphonate group itself. nih.govnih.gov This reaction provides a direct and efficient method for introducing a boryl group at the ortho position of an aromatic ring, which can then serve as a versatile handle for further synthetic transformations. nih.govresearchgate.net The process typically utilizes an iridium catalyst and a boron source like B2pin2. nih.govmdpi.com

This directed C-H activation strategy is highly regioselective, overcoming the challenges often associated with achieving substitution at specific positions on an aromatic ring. nih.govrsc.org The phosphonate directing group plays a crucial role in bringing the metal catalyst into proximity with the ortho C-H bond, facilitating its activation and subsequent borylation. rsc.org

The scope of this reaction is broad, tolerating a variety of functional groups on the aryl ring. nih.gov However, the efficiency of the reaction can be sensitive to steric and electronic effects. For instance, bulky substituents at the ortho position may require more forcing conditions, while the presence of strong electron-donating groups at the meta position can lead to lower yields. nih.gov Conversely, substrates with electron-withdrawing groups or less sterically hindered sites generally react more efficiently. nih.gov The methodology has been successfully applied to a range of aryl and even naphthyl phosphonates, allowing for the synthesis of highly substituted phosphoarenes. nih.gov

It is noteworthy that while Lewis basic heterocycles like pyridine (B92270) are not well-tolerated, less basic heterocycles can be present in the substrate. nih.gov The resulting ortho-borylated aryl phosphonates are valuable intermediates, readily participating in subsequent cross-coupling reactions to introduce a wide array of substituents. researchgate.net

The table below summarizes key findings regarding the scope of phosphonate-directed ortho C-H borylation.

| Substrate Feature | Observation | Reference |

| Unsubstituted ortho position | Requires more stringent conditions for bis-borylation. | nih.gov |

| Bulky ortho-substituent (e.g., Bromine) | Requires higher catalyst loading and temperature. | nih.gov |

| Meta-substituted aryl phosphonates | Borylation occurs at the less sterically hindered site. | nih.gov |

| Strong electron-donating group at meta position | Lower yield of borylated product. | nih.gov |

| Lewis basic heterocycles (e.g., Pyridine) | Minimal conversion. | nih.gov |

| Less-basic heterocycles | Tolerated. | nih.gov |

| Naphthyl substrate | High yield of borylated product. | nih.gov |

Computational and Theoretical Studies on Diethyl Hexan 2 Ylphosphonate and Phosphonate Chemistry

Quantum Chemical Calculations of Phosphonate (B1237965) Structures and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of phosphonates. nih.govijcce.ac.irresearchgate.netamanote.com These methods allow for the optimization of molecular geometries and the calculation of various electronic descriptors.

Studies on a range of phosphonate derivatives using DFT with the PBEPBE exchange-correlation functional and a 6-311++G** basis set have provided detailed information on their structural and electronic properties. nih.govresearchgate.net Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of molecules. nih.govresearchgate.net

Hirshfeld Charges: These provide a method for partitioning the electron density among the atoms in a molecule, offering insights into the charge distribution. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential and thus sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Dual Descriptor: This descriptor helps in rationalizing and predicting the reactivity of different sites within a molecule. nih.govresearchgate.net

For instance, theoretical studies indicate that the oxygen atom of the P=O group in phosphonates plays a significant role in their interaction with enzymes like acetylcholinesterase. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Phosphonate Derivatives

| Property | Description | Application |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. nih.govresearchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. nih.govresearchgate.net |

| Hirshfeld Charges | Atomic charges based on partitioning of electron density. | Describes the charge distribution within the molecule. nih.govresearchgate.net |

| MEP | Electrostatic potential mapped on the electron density surface. | Identifies reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net |

This table summarizes key electronic properties of phosphonate derivatives that can be calculated using quantum chemical methods and their significance in understanding chemical reactivity.

Furthermore, DFT calculations have been employed to study the structures of various double phosphates, revealing details about their crystal structures and the coordination of metal atoms. researchgate.net First-principles calculations based on DFT have also been used to investigate the electronic structure, bonding, and optical properties of a wide range of pyrophosphate crystals. mdpi.com

Mechanistic Elucidation of Reactions via Computational Methods (e.g., HWE, Michaelis-Arbuzov, Hydrolysis)

Computational methods are instrumental in elucidating the detailed mechanisms of important reactions in organophosphorus chemistry.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes. wikipedia.org Ab initio calculations (RHF/6-31+G*) have been used to investigate the mechanism of the HWE reaction. acs.orgcapes.gov.brnih.gov These studies have shown that the reaction proceeds through the following steps:

Addition of the phosphonate enolate to the aldehyde.

Formation of an oxaphosphetane intermediate.

Pseudorotation.

P-C bond cleavage.

O-C bond cleavage. acs.orgcapes.gov.brnih.gov

The formation of the oxaphosphetane is the rate-determining step. acs.orgnih.govnrochemistry.com Computational studies have also shed light on the stereoselectivity of the HWE reaction, showing that the transition state leading to the trans-olefin is lower in energy than that leading to the cis-olefin, which is consistent with experimental observations. acs.orgnih.gov

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. nih.govwikipedia.org The classical mechanism involves the SN2 attack of a trivalent phosphorus species on an alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by another SN2 reaction where the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to the final phosphonate product. nih.govwikipedia.org

Computational studies, including DFT calculations, have supported this mechanism and have also been used to investigate variations of the reaction. osti.govrsc.orgacs.org For example, detailed experimental and quantum-theoretical investigations have been performed to understand why certain polyfluoroalkylphosphonates cannot be synthesized via the standard Michaelis-Arbuzov reaction. rsc.org

Hydrolysis of Phosphonates

The hydrolysis of phosphonates to their corresponding phosphonic acids is a fundamental transformation that can occur under both acidic and basic conditions. mdpi.comnih.gov Computational studies can provide insights into the reaction mechanism and the factors influencing the reaction rate. The rate of hydrolysis is influenced by the nature of the leaving group and the substituents on the phosphorus atom. mdpi.com Generally, the reactivity of phosphonates decreases with increasing steric hindrance and increases with the presence of electron-withdrawing substituents. mdpi.com Computational models can help to quantify these effects.

Prediction of Reactivity and Selectivity in Phosphonate-Mediated Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of reactions involving phosphonates.

By calculating and analyzing the electronic properties of phosphonate derivatives, it is possible to develop quantitative structure-property relationship (QSPR) models. nih.govresearchgate.net These models can relate calculated quantum chemical descriptors to experimentally observed properties, such as toxicity. For instance, a QSPR model has been developed to predict the toxicity of phosphonates based on the volume, the charge of the most electronegative atom, and the HOMO energy. nih.govresearchgate.net

Computational methods are also used to predict the regio- and site-selectivity of organic reactions. rsc.org For phosphonate-mediated transformations, this can involve analyzing the transition state energies for different possible reaction pathways. For example, in the HWE reaction, the preference for the E-alkene is explained by the lower energy of the corresponding transition state. acs.org Similarly, computational studies have been used to understand the origin of selectivity in cycloaddition reactions catalyzed by phosphoric acid derivatives, where selectivity is controlled by a balance of noncovalent interactions between the catalyst and the substrates. nih.gov

The development of predictive tools based on computational chemistry can significantly accelerate the discovery and optimization of new reactions and catalysts. nih.govprinceton.edu

Advanced Computational Methodologies in Organophosphorus Chemistry

The field of computational organophosphorus chemistry is continually evolving with the development of more sophisticated methodologies.

High-level ab initio methods, such as G3, G3B3, and CBS-Q, are used to accurately calculate thermochemical properties like bond dissociation enthalpies of organophosphorus compounds. rsc.org These high-accuracy calculations can then be used to benchmark more computationally efficient DFT methods. rsc.org

For studying large systems, such as enzymes, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govyoutube.com In QM/MM calculations, the reactive part of the system (e.g., the active site of an enzyme and the substrate) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. youtube.comacs.org This approach allows for the study of enzymatic reactions, such as those catalyzed by enzymes from the alkaline phosphatase superfamily. nih.govacs.org

QM/MM simulations can provide detailed insights into enzyme catalytic mechanisms, including the stabilization of transition states and the effects of protein conformation and dynamics. youtube.comacs.orgnih.gov For example, QM/MM studies have been used to investigate the hydrolysis of phosphoramidates catalyzed by enzymes, revealing the crucial role of specific amino acid residues in the catalytic process. rsc.org

Table 2: Advanced Computational Methods in Organophosphorus Chemistry

| Method | Description | Application |

| High-level ab initio (G3, CCSD(T)) | Highly accurate quantum chemical methods. | Benchmarking and calculating thermochemical data. rsc.org |

| QM/MM | Hybrid method combining quantum and classical mechanics. | Studying enzymatic reactions and large molecular systems. nih.govyoutube.comacs.org |

| Paradynamics | Enhanced sampling method for free energy calculations. | Exploring reaction free energy surfaces in complex systems. nih.gov |

This table outlines some of the advanced computational methodologies used in the study of organophosphorus chemistry, highlighting their primary applications.

Advanced Applications and Material Science Relevance of Phosphonate Esters in Chemical Research

Phosphonate (B1237965) Esters as Ligands in Catalysis

The coordination and binding properties of phosphonate esters to metal ions have enabled their use in creating hybrid metal phosphonates with diverse structures and chemical reactivity. scispace.com These materials, which can be layered, porous, or exist as metal-organic frameworks (MOFs), are increasingly employed in catalysis. mdpi.comscispace.com The organic groups within these structures can influence properties like hydrophobicity, often facilitating the access of reactants to the catalytically active metal centers. scispace.com

Homogeneous Catalysis Applications

In homogeneous catalysis, phosphonate esters and their derivatives are crucial components. They can act as ligands that tune the electronic and steric properties of metal catalysts or be the substrates for catalytic transformations. nih.govwur.nl

Research has explored the hydrolysis of phosphonate esters coordinated to dinuclear metal complexes, such as cobalt(III) and lanthanum(III) ions, providing models for enzyme-catalyzed reactions. nih.gov For instance, the hydrolysis of aryl methylphosphonate (B1257008) esters coordinated to a dinuclear Co(III) center occurs via intramolecular attack by a coordinated hydroxide. nih.gov Such studies are vital for understanding mechanisms in metalloenzymes. nih.gov

Furthermore, phosphonate esters are synthesized via various metal-catalyzed cross-coupling reactions. Palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates provides access to vinylphosphonates with high regioselectivity. organic-chemistry.org Copper-catalyzed methods, using simple ligands like proline, are effective for the P-arylation of H-phosphonates. organic-chemistry.org Recently, a heterogeneous nickel catalyst with atomically dispersed metal sites, Ni@CPOL-dppp&PPh3, has been shown to perform with activity comparable to homogeneous systems for the synthesis of H-phosphonate diesters from alcohols and sodium hypophosphite. acs.org

Table 1: Examples of Homogeneous Catalysis Involving Phosphonate Esters

| Catalytic System | Reaction Type | Substrate/Product Example | Reference |

| Dinuclear Cobalt(III) Complex | Hydrolysis | Aryl methylphosphonate esters | nih.gov |

| Palladium(0)/Xantphos | Cross-coupling | Benzyl halides and H-phosphonate diesters | organic-chemistry.org |

| Copper(I) Oxide / 1,10-phenanthroline | Cross-coupling | H-phosphonate dialkyl esters and boronic acids | organic-chemistry.org |

| Nickel / Porous Organic Polymer | Dehydrogenation | Alcohols and Sodium Hypophosphite to H-phosphonate diesters | acs.org |

Heterogeneous Catalysis Incorporating Phosphonate Moieties

Metal phosphonates are recognized as promising heterogeneous catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com Zirconium phosphonates, in particular, exhibit both Brønsted acidity from P-OH groups and Lewis acidity from Zr⁴⁺ centers, making them versatile for acid-catalyzed reactions. scispace.com

These materials have been successfully employed in various organic transformations. For example, a cobalt-phosphonate network has been demonstrated as a highly efficient and recyclable catalyst for the chemical fixation of carbon dioxide into cyclic carbonates under mild, solvent-free conditions. rsc.org The active sites are believed to be the Lewis and Brønsted acid sites within the material's structure. rsc.org Similarly, metal phosphonates have been used as catalysts or supports for biomass conversion, hydrogenation, and oxidation reactions. mdpi.comscispace.com The ability to functionalize the organic part of the phosphonate allows for the creation of hydrophobic/hydrophilic environments that can enhance catalytic activity in liquid-phase reactions. scispace.com

Table 2: Applications of Phosphonate-Based Heterogeneous Catalysts

| Catalyst Material | Reaction | Key Features | Reference |

| Cobalt-Phosphonate Network | CO₂ fixation to cyclic carbonates | High efficiency and selectivity at 1 atm, solvent-free, recyclable. | rsc.org |

| Zirconium-Phosphonate-Ru | Asymmetric Hydrogenation | Covalent attachment of chiral ligands for stereoselective synthesis. | scispace.com |

| Zirconium-Phosphonate (Zr-DTMP) | Reduction of 5-hydroxymethylfurfural | Mesoporous material, reusable for multiple cycles. | scispace.com |

| Metal Phosphonates (General) | Fine chemical synthesis, gas separation | High thermal and chemical stability, tunable porosity. | mdpi.com |

Photoredox Catalysis Involving Phosphonate Structures

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forming C–P bonds under mild conditions, providing an alternative to harsher traditional methods. nih.govpurdue.edu These reactions often involve the generation of aryl radical intermediates from aryl halides via a single-electron transfer (SET) from an excited photocatalyst. nih.govacs.org

One innovative approach uses dichromatic photoredox catalysis in a gel nanoreactor to achieve the efficient phosphorylation of five-membered heteroarenes. nih.govacs.org This system employs 9,10-dicyanoanthracene (B74266) (DCA) as a photocatalyst, which upon excitation can activate even less reactive heteroarene chlorides. nih.gov Another study demonstrated the phosphonylation of bromo-substituted 1,10-phenanthrolines using Eosin Y as a transition-metal-free photocatalyst under blue light irradiation. dntb.gov.uanih.gov The development of purely organic photocatalysts, such as 10H-phenothiazine (PTZ), further expands the green chemistry potential of these transformations, enabling the phosphonation of aryl halides with broad functional group tolerance. purdue.edu

Integration of Phosphonate Structures in Polymer Chemistry

Phosphorus-containing polymers are a significant class of materials, with phosphonate-bearing polymers attracting attention for a wide range of applications due to their unique properties. researchgate.netresearchgate.net The stable C-P bond imparts distinct characteristics compared to the more common poly(phosphate)s. utwente.nl

Synthesis of Phosphonate-Containing Polymers

Several synthetic strategies exist for incorporating phosphonate moieties into polymers. These primarily involve either the direct polymerization of phosphonate-containing monomers or the post-polymerization modification of a polymer backbone. nih.gov

Free radical polymerization is a common method for synthesizing phosphonate-containing polymers from various vinyl monomers, including styrenic, allyl-type, and (meth)acrylic types. researchgate.netrsc.org The reactivity of these monomers is influenced by the position of the phosphonate group. researchgate.netrsc.org For example, innovative diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been synthesized with good control over molecular weight using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net

Ring-opening polymerization (ROP) is another powerful technique. Organocatalyzed anionic ROP of cyclic phosphonate monomers, such as 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn), yields well-defined poly(ethylene alkyl phosphonate)s. utwente.nlrsc.orgresearchgate.net This method allows for the synthesis of copolymers with adjustable glass transition temperatures by incorporating different monomers. rsc.orgresearchgate.net Additionally, phosphonate-functionalized polycarbonates have been synthesized for the first time via organocatalyzed ROP of a phosphonate-containing cyclic carbonate monomer. mdpi.com

Table 3: Methods for Synthesizing Phosphonate-Containing Polymers

| Polymerization Method | Monomer Example(s) | Resulting Polymer Type | Reference |

| RAFT Polymerization | Dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) | Diblock Copolymers | rsc.orgresearchgate.net |

| Anionic Ring-Opening Polymerization (AROP) | 2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane | Poly(ethylene alkyl phosphonate)s | rsc.orgresearchgate.net |

| Free Radical Polymerization | Vinylbenzyl phosphonate diethyl ester | Polystyrene with phosphonate groups | nih.gov |

| Acyclic Diene Metathesis (ADMET) | Unsaturated phosphonate monomers | In-chain Poly(phosphonate)s | mpg.de |

| Polycondensation | 4-chlorophenyldichlorophosphonate and PEG | Phosphonate-PEG polymers | researchgate.net |

Functionalization and Derivatization of Polymeric Materials with Phosphonate Groups

Introducing phosphonate groups onto existing polymer chains is a versatile strategy for creating functional materials. nih.gov This can be achieved through various chemical modification reactions.

The Arbuzov reaction is a classic and widely used method for grafting phosphonate groups onto polymers. nih.gov For example, chloromethylated polystyrene-divinylbenzene copolymers can react with triethylphosphite to yield a phosphonate ester-functionalized resin. nih.gov Similarly, "click" chemistry has been effectively used to graft phosphonate groups onto a polycarbonate backbone, demonstrating a highly efficient functionalization route. mdpi.com

Another approach involves the functionalization of pre-synthesized block copolymers. Diblock copolymers of DMAOyEP and HEMA have been modified by incorporating polymerizable groups through the partial functionalization of the hydroxyl groups on the HEMA units. rsc.orgresearchgate.net Subsequently, the phosphonate ester groups can be deprotected to yield acidic copolymers for applications like dental adhesives. rsc.org This highlights the ability to tailor the final properties of the material through controlled derivatization. rsc.orgresearchgate.net Furthermore, techniques like the Friedel-Crafts reaction with PCl₃/AlCl₃ can also be used to introduce phosphonic acid moieties onto polymer side chains. nih.gov

Role as Intermediates in the Synthesis of Complex Organophosphorus Compounds

Diethyl hexan-2-ylphosphonate serves as a versatile intermediate in the elaboration of more complex organophosphorus compounds. Its structure, featuring a phosphonate ester group attached to a secondary alkyl chain, allows for chemical transformations at several sites: the α-carbon (the carbon atom bonded to the phosphorus), the phosphorus center itself, and the hexyl chain. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of analogous diethyl alkylphosphonates. These compounds are pivotal building blocks for creating molecules with diverse functionalities and applications, including biologically active agents and advanced materials.

The primary role of this compound as a synthetic intermediate stems from its ability to undergo reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to significantly more complex structures. Key transformations include the generation of phosphonate-stabilized carbanions for olefination reactions and the substitution of the ethoxy groups at the phosphorus center.

Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone of phosphonate chemistry is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwikipedia.orgyoutube.com This reaction involves the deprotonation of the carbon α to the phosphonate group using a base to form a nucleophilic carbanion. This compound is a suitable substrate for this reaction due to the presence of a proton on the second carbon of the hexyl chain. This carbanion then reacts with aldehydes or ketones to produce alkenes, typically with high E-stereoselectivity. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the traditional Wittig reaction. organic-chemistry.orgalfa-chemistry.com

The general mechanism begins with the formation of the phosphonate carbanion, which then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate cyclizes to form an oxaphosphetane, which then decomposes to yield the alkene and a diethyl phosphate salt. youtube.com The stereochemical outcome can be influenced by reaction conditions and the structure of the reactants. For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/crown ether combinations, can be employed to favor the formation of (Z)-alkenes. nrochemistry.com

Table 1: Representative Horner-Wadsworth-Emmons Reactions with Aldehydes This table illustrates the expected products from the reaction of the this compound carbanion with various aldehydes, based on established HWE principles.

| Aldehyde Reactant | Base/Conditions | Expected Complex Product | Predominant Stereochemistry |

| Benzaldehyde | NaH in THF | Diethyl (1-phenylhept-1-en-2-yl)phosphonate | E |

| Propanal | KHMDS, 18-crown-6 (B118740) | Diethyl (non-3-en-4-yl)phosphonate | Z (Still-Gennari) |

| Cyclohexanecarboxaldehyde | LiBr, Et₃N in THF | Diethyl (1-cyclohexylhept-1-en-2-yl)phosphonate | E (Masamune-Roush) |

| Formaldehyde | NaOMe in DME | Diethyl (hept-1-en-2-yl)phosphonate | N/A |

Substitution at the Phosphorus Center

Beyond carbanion chemistry, the phosphonate moiety itself can be modified. The two ethoxy groups on the phosphorus atom of this compound can be sequentially or simultaneously substituted by other nucleophiles. This transformation allows for the synthesis of mixed phosphonic esters, phosphonamides, and phosphonothioates, which are classes of compounds with significant biological and material science applications.

A modern approach for this transformation involves the activation of the diethyl phosphonate with an electrophilic agent like triflic anhydride (B1165640) in the presence of 2-iodopyridine. nih.gov This generates a highly reactive phosphonium (B103445) intermediate. Subsequent addition of a chloride source forms a transient monochlorophosphonyl species, which is readily substituted by a wide range of nucleophiles. nih.gov This method offers a mild and chemoselective pathway to diversify the structure at the phosphorus center.

Table 2: Synthesis of Complex Phosphonates via Substitution This table shows potential complex products synthesized from this compound via activation and nucleophilic substitution, based on the methodology described by Tlili et al. (2018). nih.gov

| Nucleophile | Product Class | Resulting Complex Organophosphorus Compound |

| Isopropanol | Mixed Phosphonate | Ethyl Isopropyl hexan-2-ylphosphonate |

| Benzyl Mercaptan | Phosphonothioate | O-Ethyl S-Benzyl hexan-2-ylphosphonothioate |

| Morpholine | Phosphonamidate | Ethyl (morpholino)(hexan-2-yl)phosphonate |

| Sodium Azide | Azidophosphonate | Ethyl azido(hexan-2-yl)phosphonate |

Precursor to Heterocyclic Phosphonates

The diethoxyphosphoryl group is a key functional handle for constructing complex heterocyclic systems containing phosphorus. chim.it For example, functionalized (pyrrolidin-2-yl)phosphonates have been synthesized through the 1,3-dipolar cycloaddition of a nitrone bearing a diethoxyphosphoryl group with an alkene. nih.gov Subsequent chemical transformations, including reduction and cyclization, yield the final heterocyclic phosphonate product. nih.gov By analogy, this compound could be chemically modified to incorporate a reactive group, such as a nitrone, enabling its use as a precursor in the synthesis of novel phosphorus-containing heterocycles, which are of interest in medicinal chemistry. nih.govchim.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.